2-Acetamido-5-oxo-5-(propylamino)pentanoic acid is a compound that belongs to the class of organic compounds known as n-acyl-L-alpha-amino acids. It features a five-carbon backbone with an acetamido group and a propylamino substituent, which contributes to its unique structural and functional properties. The molecular formula of this compound is , and it has a molecular weight of approximately 230.26 g/mol . This compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural similarity to amino acids and its involvement in metabolic pathways.
2-Acetamido-5-oxo-5-(propylamino)pentanoic acid can be synthesized through various chemical reactions involving derivatives of glutamic acid. Its classification falls under organic acids and derivatives, specifically as an amino acid derivative. The compound is also considered an intermediate in several metabolic pathways, including the urea cycle .
The synthesis of 2-acetamido-5-oxo-5-(propylamino)pentanoic acid typically involves the following methods:
The technical details of the synthesis involve:
The molecular structure of 2-acetamido-5-oxo-5-(propylamino)pentanoic acid features:
The structural representation can be described using SMILES notation as O=C(NCCC)CC[C@@H](C(O)=O)NC(C)=O
, indicating the arrangement of atoms within the molecule .
The reactivity of 2-acetamido-5-oxo-5-(propylamino)pentanoic acid primarily revolves around its functional groups:
The technical aspects involve understanding reaction mechanisms such as:
The mechanism of action for 2-acetamido-5-oxo-5-(propylamino)pentanoic acid is linked to its role in metabolic pathways:
Research indicates that this compound's structural similarity to glutamine suggests a potential role in neurotransmitter modulation .
Relevant data includes its predicted properties such as LogP values indicating hydrophobicity, which influences solubility and biological interactions .
2-Acetamido-5-oxo-5-(propylamino)pentanoic acid has several potential applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2